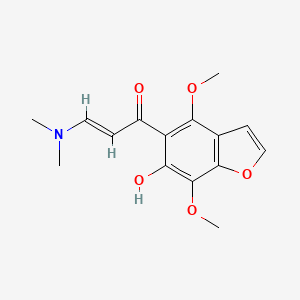
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridine ring and a thiol group
Mechanism of Action
Target of Action
The primary target of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . This protein is found in the presynaptic terminals of neurons and is involved in the regulation of dopamine release and transport .
Mode of Action
This compound interacts with α-syn to inhibit its aggregation . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration . By inhibiting this aggregation, the compound can prevent the formation of these harmful aggregates .
Biochemical Pathways
The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, the aggregation of α-syn into amyloid fibrils leads to the formation of intraneuronal inclusions, which can cause cytotoxicity through various mechanisms, such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, this compound can potentially mitigate these effects .
Result of Action
The compound has shown the ability to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound could have potential neuroprotective effects.
Biochemical Analysis
Biochemical Properties
The compound 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been shown to interact with various biomolecules. It has been synthesized as a potential anti-inflammatory agent , suggesting that it may interact with enzymes and proteins involved in the inflammatory response
Cellular Effects
In terms of cellular effects, this compound has been shown to have neuroprotective properties . It was found to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, as well as affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological or industrial applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-(4-pyridinyl)-1,2,4-triazole: Similar in structure but lacks the thiol group.
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure with a different position of the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: A different heterocyclic scaffold with similar biological activities.
Uniqueness
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiol and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the development of derivatives with enhanced properties.
Properties
IUPAC Name |
4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOSTNDZHXSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)



![2,4-Dichloro-6-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)





![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)

